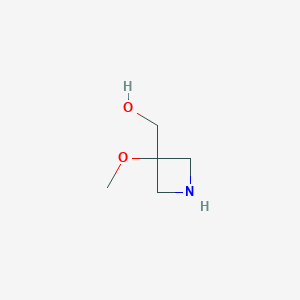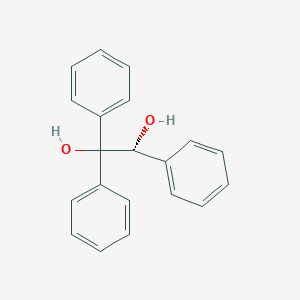
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-1,1,2-Triphenyl-1,2-ethanediol is a chiral diol compound with the molecular formula C20H18O2. It is known for its unique stereochemistry and is often used in asymmetric synthesis and chiral resolution processes. The compound features two hydroxyl groups attached to a central carbon atom, which is also bonded to three phenyl groups, making it a highly sterically hindered molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol typically involves the reduction of benzoin or benzil using chiral catalysts or reagents. One common method is the asymmetric reduction of benzil using a chiral borane reagent, such as ®-(+)-2-methyl-CBS-oxazaborolidine, in the presence of a reducing agent like sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol often employs similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, the use of recyclable chiral catalysts and green chemistry principles is becoming more prevalent in industrial settings to minimize waste and environmental impact.
化学反应分析
Types of Reactions
®-(+)-1,1,2-Triphenyl-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Benzil or benzoin derivatives.
Reduction: Triphenylethane derivatives.
Substitution: Halogenated or aminated triphenyl derivatives.
科学研究应用
®-(+)-1,1,2-Triphenyl-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying stereochemistry.
Medicine: Investigated for its potential use in drug synthesis and as a chiral auxiliary in pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of complex organic molecules.
作用机制
The mechanism of action of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol primarily involves its ability to induce chirality in chemical reactions. The compound’s chiral center interacts with substrates and reagents, leading to the formation of enantiomerically enriched products. This interaction often involves the formation of hydrogen bonds between the hydroxyl groups of the diol and the functional groups of the substrates, stabilizing the transition state and directing the stereochemical outcome of the reaction.
相似化合物的比较
Similar Compounds
(S)-(-)-1,1,2-Triphenyl-1,2-ethanediol: The enantiomer of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol, with similar chemical properties but opposite stereochemistry.
Benzoin: A precursor in the synthesis of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol, featuring a similar diol structure but with different substituents.
Benzil: Another precursor, which can be reduced to form ®-(+)-1,1,2-Triphenyl-1,2-ethanediol.
Uniqueness
®-(+)-1,1,2-Triphenyl-1,2-ethanediol is unique due to its high steric hindrance and strong chiral induction capabilities. Its ability to form stable hydrogen bonds and its rigid structure make it an excellent chiral auxiliary in asymmetric synthesis, providing high enantioselectivity and yield in various chemical reactions.
属性
IUPAC Name |
(2R)-1,1,2-triphenylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVWUZJOQHWMFB-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
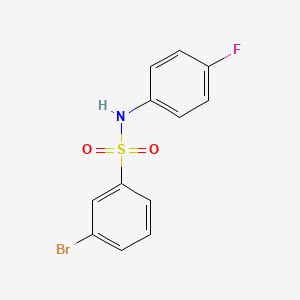

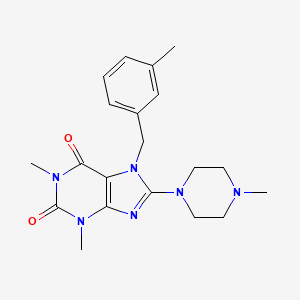
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2601430.png)
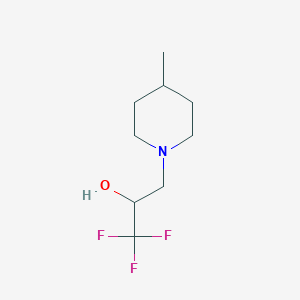
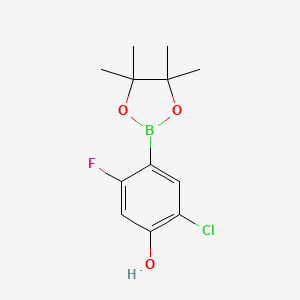
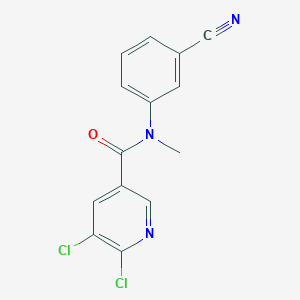
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)
![(2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one](/img/structure/B2601438.png)
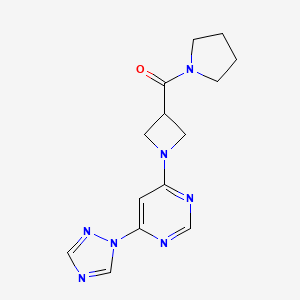
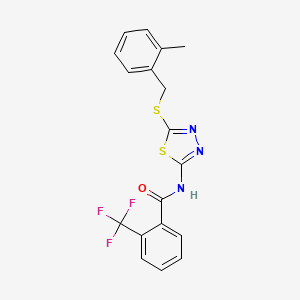
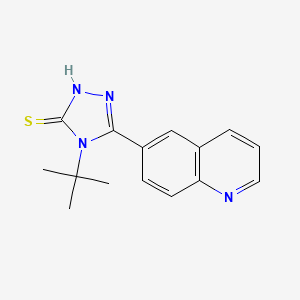
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)
